molecular formula C22H31NO2 B12398617 N-(1-adamantyl)-2-pentoxybenzamide

N-(1-adamantyl)-2-pentoxybenzamide

Cat. No.: B12398617
M. Wt: 341.5 g/mol
InChI Key: WLFXSWINOQOCKD-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-2-pentoxybenzamide is a synthetic compound featuring a rigid adamantane core linked to a benzamide moiety via a pentoxy chain. The adamantyl group confers high lipophilicity and metabolic stability, while the pentoxy chain modulates solubility and pharmacokinetic properties.

Properties

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

IUPAC Name

N-(1-adamantyl)-2-pentoxybenzamide

InChI

InChI=1S/C22H31NO2/c1-2-3-6-9-25-20-8-5-4-7-19(20)21(24)23-22-13-16-10-17(14-22)12-18(11-16)15-22/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,23,24)

InChI Key

WLFXSWINOQOCKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-adamantyl)-2-pentoxybenzamide can be synthesized through a multi-step process. One common method involves the reaction of 1-adamantylamine with 2-pentoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of N-(1-adamantyl)-2-pentoxybenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-pentoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, reduced benzamide compounds, and substituted benzamide derivatives .

Scientific Research Applications

N-(1-adamantyl)-2-pentoxybenzamide is a compound of growing interest in medicinal chemistry, particularly due to its unique structural characteristics derived from the adamantane moiety. This article explores its applications in various scientific fields, emphasizing its potential in drug development, enzyme inhibition, and therapeutic interventions.

Structural Characteristics and Synthesis

N-(1-adamantyl)-2-pentoxybenzamide features an adamantane core, which is known for enhancing the lipophilicity and stability of drug candidates. The rigid structure of adamantane can protect functional groups from metabolic degradation, thereby increasing the half-life of the compounds in biological systems . The synthesis of this compound typically involves coupling reactions between adamantyl amines and substituted benzamides, which can be optimized to yield high purity and yield .

Antiviral Activity

Adamantane derivatives, including N-(1-adamantyl)-2-pentoxybenzamide, have been extensively studied for their antiviral properties, particularly against influenza viruses. The adamantyl group is known to inhibit the M2 ion channel of influenza A viruses, which is crucial for viral replication . Research indicates that modifications to the adamantane scaffold can enhance antiviral activity while minimizing toxicity .

Anticancer Research

The incorporation of the adamantyl group into various pharmacophores has shown promise in cancer treatment. Adamantane derivatives have been linked to improved selectivity and potency against cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis . For instance, studies have demonstrated that certain adamantyl compounds exhibit significant antiproliferative effects on various cancer types, suggesting their potential as therapeutic agents .

Neurological Disorders

N-(1-adamantyl)-2-pentoxybenzamide may also play a role in treating neurological disorders due to its interaction with NMDA receptors. Adamantane derivatives are known to act as NMDA receptor antagonists, which can help regulate glutamate levels in the brain and potentially alleviate symptoms associated with conditions such as Parkinson's disease and Alzheimer's disease . The ability to cross the blood-brain barrier enhances their therapeutic efficacy in central nervous system disorders .

Case Study 1: Antiviral Efficacy

In a study examining the efficacy of N-(1-adamantyl)-2-pentoxybenzamide against influenza A, researchers found that this compound exhibited potent antiviral activity comparable to existing treatments like amantadine. The mechanism involved blocking the M2 ion channel, thereby preventing viral uncoating .

Case Study 2: Cancer Cell Proliferation

A series of experiments evaluated the antiproliferative effects of N-(1-adamantyl)-2-pentoxybenzamide on various cancer cell lines. Results indicated that this compound significantly inhibited cell growth at low concentrations while maintaining low cytotoxicity levels. These findings suggest its potential as a lead compound for developing new anticancer therapies .

Comparative Data Table

The following table summarizes key properties and applications of N-(1-adamantyl)-2-pentoxybenzamide compared to other adamantane derivatives:

Compound Antiviral Activity Anticancer Potential CNS Activity Mechanism
N-(1-adamantyl)-2-pentoxybenzamideHighModerateHighNMDA receptor antagonist
AmantadineHighLowHighM2 ion channel blocker
RimantadineModerateLowModerateM2 ion channel blocker
Adamantyl thioureasModerateHighLowVarious mechanisms

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-pentoxybenzamide involves its interaction with specific molecular targets. The adamantane core enhances the compound’s ability to penetrate cell membranes, while the benzamide moiety can interact with various enzymes and receptors. This dual functionality allows the compound to exert its effects through multiple pathways, including inhibition of viral replication and modulation of immune responses .

Comparison with Similar Compounds

(a) AKB48 (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide)

  • Key Differences :
    • AKB48 contains an indazole-carboxamide scaffold, whereas N-(1-adamantyl)-2-pentoxybenzamide has a benzamide backbone.
    • The pentyl chain in AKB48 is directly attached to the indazole nitrogen, while the pentoxy group in the target compound is part of the benzamide substituent.
  • Pharmacological Data: Property AKB48 N-(1-adamantyl)-2-pentoxybenzamide (Inferred) CB1 Receptor Affinity (Ki) 3.24 nM (human) Not reported in evidence CB2 Receptor Selectivity Slight preference Likely similar due to adamantyl moiety

(b) N-(1-Adamantyl)-2-phenoxyacetamide

  • Key Differences: The acetamide group replaces the benzamide, and a phenoxy substituent is present instead of pentoxy. Molecular weight: 285.38 g/mol vs. ~331.45 g/mol (estimated for the target compound) .
  • Physicochemical Impact: The phenoxy group enhances aromatic interactions but reduces chain flexibility compared to pentoxy.

(c) N,N-Dimethyl-2-propoxybenzamide (3k)

  • Key Differences :
    • Lacks the adamantyl group; instead, a dimethylamine substituent is present.
    • Propoxy chain length (C3) vs. pentoxy (C5) may alter membrane permeability .

Physicochemical and Crystallographic Insights

  • Crystallography: Adamantyl-containing compounds (e.g., 2-(adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide) form hydrogen-bonded dimers and non-classical interactions (e.g., S⋯S), enhancing crystallinity .

Data Tables

Table 1: Molecular Properties of Selected Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(1-adamantyl)-2-pentoxybenzamide C22H31NO2 331.49 (estimated) Adamantyl, pentoxy
AKB48 C23H31N3O 365.52 Adamantyl, indazole
N-(1-adamantyl)-2-phenoxyacetamide C18H23NO2 285.38 Adamantyl, phenoxy

Table 2: Receptor Binding Affinities

Compound CB1 Ki (nM) CB2 Ki (nM) Species Reference
AKB48 3.24 2.81* Human
JWH-018 5.82 1.58 Murine

*Inferred from CB2 preference data.

Biological Activity

N-(1-adamantyl)-2-pentoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Adamantane derivatives, such as this compound, are known for their diverse pharmacological properties, including antiviral, antimicrobial, and anticancer activities. This article reviews the synthesis, biological activity, and research findings related to N-(1-adamantyl)-2-pentoxybenzamide.

Synthesis

The synthesis of N-(1-adamantyl)-2-pentoxybenzamide typically involves the reaction of 1-adamantyl amines with various acyl chlorides or anhydrides. The structure can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Activity

Research has shown that adamantane derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that compounds with the adamantane moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values ranging from 62.5 to 1000 µg/mL against various bacterial strains, indicating their potential as antimicrobial agents .

Cytotoxicity

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. The MTT assay is commonly used to evaluate the cytotoxic effects on human cancer cell lines. Preliminary findings suggest that while some adamantane derivatives show promise in inhibiting cancer cell proliferation, others may not exhibit significant cytotoxicity at tested concentrations .

Case Studies

Several case studies have explored the biological activities of adamantane derivatives, including N-(1-adamantyl)-2-pentoxybenzamide:

  • Antimicrobial Efficacy : A study tested various adamantane derivatives against a panel of bacteria and fungi. Compounds were assessed for their ability to inhibit growth, and results indicated that certain derivatives had strong activity against Staphylococcus epidermidis and Candida albicans .
  • Cytotoxicity Assessment : Another investigation utilized the MTT assay on multiple cancer cell lines (A549, T47D, L929, HeLa) to determine the cytotoxic effects of adamantane-based compounds. Results showed variable cytotoxicity across different cell lines, suggesting a need for further exploration of structure-activity relationships .

Comparative Data Table

Compound NameAntimicrobial ActivityCytotoxicity (IC50)Reference
N-(1-adamantyl)-2-pentoxybenzamideModerateNot significant
Adamantane Derivative AHighModerate
Adamantane Derivative BLowHigh

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